molecular formula C₁₂H₂₆N₄O₅ . (ClH)ₓ B1155873 Nebramine Hydrochloride

Nebramine Hydrochloride

Cat. No.: B1155873
M. Wt: 306.363646
Attention: For research use only. Not for human or veterinary use.
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Description

Embramine Hydrochloride (synonyms: Mebrophenhydramine Hydrochloride, Mebryl) is a brominated diphenylethane derivative with the chemical formula C₁₉H₂₅BrNO·HCl. Its structure features a p-bromophenyl group, a phenylethoxy moiety, and a dimethylaminoethylamine backbone .

Properties

Molecular Formula

C₁₂H₂₆N₄O₅ . (ClH)ₓ

Molecular Weight

306.363646

Synonyms

2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine Sulfate;  3’-Deoxyneamin Hydrochloride;  3’-Deoxyneamine Hydrochloride;  3’-Deoxyneomycin A Hydrochloride;  Nebramycin VIII Hydrochloride;  Tobramine Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences and similarities between Embramine Hydrochloride and related compounds:

Compound Name Key Structural Features Therapeutic Class Mechanism of Action Evidence Reference
Embramine Hydrochloride p-Bromophenyl, phenylethoxy, dimethylaminoethyl Antihistamine (presumed) Likely H₁ receptor antagonism
Chlorphenoxamine HCl Chlorophenyl, ethoxyethyl, dimethylaminoethyl Anticholinergic Muscarinic receptor antagonism
Mecamylamine HCl Secondary amine, bicyclic structure Nicotinic antagonist Blocks nicotinic acetylcholine receptors
Radafaxine HCl Bicyclic aminoketone NDRI (antidepressant) Norepinephrine-dopamine reuptake inhibition
Dimefline HCl Flavone core with methoxy and methyl groups Respiratory stimulant Central analeptic action (mechanism unclear)

Key Observations

  • Bromine vs. Chlorine Substituents: Embramine’s p-bromophenyl group (vs.
  • Therapeutic Divergence: While Embramine and Chlorphenoxamine share structural motifs, their applications differ—antihistaminic vs. anticholinergic (Parkinson’s disease/parkinsonism treatment) .
  • Mechanistic Contrast: Mecamylamine targets nicotinic receptors (hypertension management), whereas Radafaxine modulates monoamine reuptake, highlighting how structural variations dictate target specificity .

Research Findings and Pharmacological Insights

Solubility and Stability

  • Embramine Hydrochloride is supplied as a stable solid with ≥98% purity, stored at -20°C for long-term stability .
  • Hydroxylamine Hydrochloride (a simpler amine salt) exhibits high water solubility but is thermally unstable, requiring stringent storage conditions .

Q & A

Q. What validated analytical methods are recommended for quantifying Nebramine Hydrochloride purity in pharmaceutical formulations?

this compound purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution mode.
  • Flow rate : 1.0 mL/min.
  • Detection wavelength : 210–230 nm for optimal sensitivity . Sample preparation involves ultrasonication in a suitable solvent (e.g., methanol or water), filtration (0.45 µm membrane), and dilution to a target concentration (e.g., 1 mg/mL) . Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.4% nebramine as per USP guidelines) .

Q. How should researchers design synthesis protocols to minimize impurities in this compound?

Synthesis optimization requires strict control of reaction conditions:

  • Temperature : Maintain ±2°C tolerance during critical steps (e.g., acylation or salt formation).
  • Purification : Use recrystallization with ethanol-water mixtures to remove intermediates like deoxystreptamine kanosaminide.
  • In-process checks : Monitor reaction progress via thin-layer chromatography (TLC) or in-line spectroscopy to halt reactions at >95% yield .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines:

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Analytical comparability : Use mass spectrometry (LC-MS) to characterize degradation products (e.g., hydrolyzed nebramine) and correlate with HPLC impurity profiles .
  • Storage recommendations : Store lyophilized powder in amber vials at –20°C; reconstituted solutions should be aliquoted and used within 1 month to prevent hydrolysis .

Q. How can researchers optimize impurity profiling for this compound using advanced chromatographic techniques?

Employ orthogonal methods to validate impurity limits:

  • HPLC-DAD : Quantify known impurities (e.g., nebramine at ≤0.4%) using relative retention times and spectral matching .
  • LC-MS/MS : Identify unknown impurities by fragmentation patterns and compare with databases (e.g., m/z libraries).
  • Method validation : Assess precision (RSD <2%), accuracy (spike recovery 98–102%), and linearity (R² >0.999) across 50–150% of target concentration .

Q. What in vitro models are suitable for evaluating the therapeutic efficacy of this compound in targeted drug delivery systems?

  • Hydrogel formulations : Adapt methods from metformin hydrochloride studies by incorporating viscosity-reducing excipients (e.g., pyridoxine hydrochloride) to enhance drug release kinetics.
  • Release testing : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and simulate physiological pH (6.8–7.4) to model bioavailability .
  • Kinetic analysis : Fit release data to Korsmeyer-Peppas models to determine diffusion mechanisms (e.g., Fickian vs. anomalous transport) .

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate critical process parameters (CPPs) like pH, solvent ratio, and mixing speed.
  • Statistical control : Use ANOVA to identify significant variability sources and implement corrective actions (e.g., tighter pH control ±0.1 units) .

Q. What bioanalytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix effects : Use protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (SPE) to isolate Nebramine from plasma proteins.
  • Internal standards : Deuterated analogs (e.g., Nebramine-D4) improve accuracy by correcting for ionization variability in LC-MS .

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